molecular formula C9H12OS B3420001 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde CAS No. 166591-31-7

5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde

Cat. No.: B3420001
CAS No.: 166591-31-7
M. Wt: 168.26 g/mol
InChI Key: DEWPYIZMKGTNJM-UHFFFAOYSA-N
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Description

5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde is a high-value chemical building block designed for advanced research and development applications. This compound features a thiophene ring, an electron-rich aromatic system known for its stability and versatility in synthetic chemistry . The presence of the tert-butyl group at the 5-position and the formyl group at the 3-position makes this molecule a particularly useful intermediate for constructing more complex structures in medicinal chemistry and materials science. Thiophene derivatives are prominent in pharmaceutical research due to their wide range of pharmacological activities, which can include antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties . Furthermore, thiophene-based compounds are extensively used in material sciences, serving as crucial components in the development of organic semiconductors, polymer electronics, and photovoltaic materials . This aldehyde is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers are encouraged to leverage its unique structure to explore novel synthetic pathways and develop new chemical entities.

Properties

IUPAC Name

5-tert-butylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-9(2,3)8-4-7(5-10)6-11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWPYIZMKGTNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241883
Record name 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166591-31-7
Record name 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166591-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde typically involves the introduction of the tert-butyl group and the aldehyde group onto the thiophene ring. One common method involves the Friedel-Crafts alkylation of thiophene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by formylation using a Vilsmeier-Haack reaction, where the intermediate is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: 5-(1,1-Dimethylethyl)-3-thiophenecarboxylic acid.

    Reduction: 5-(1,1-Dimethylethyl)-3-thiophenemethanol.

    Substitution: 5-(1,1-Dimethylethyl)-3-bromothiophene.

Scientific Research Applications

5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The tert-butyl group impedes access to the aldehyde group, reducing reactivity in condensation or nucleophilic addition reactions compared to 3-thiophenecarboxaldehyde. This is analogous to substituted pyrazolo-pyrimidine derivatives in , where bulky groups influence reaction yields and pathways .
  • Electronic Effects : While tert-butyl is weakly electron-donating via inductive effects, its primary influence is steric rather than electronic. In contrast, electron-withdrawing groups (e.g., -COOCH₃ in ) enhance electrophilic substitution rates .
  • Thermal Stability : The tert-butyl group may enhance thermal stability due to its bulky, rigid structure, though direct data is unavailable in the evidence.

Research Findings and Limitations

  • Data Gaps : Specific experimental data (e.g., melting point, spectral signatures) for 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde are absent in the provided evidence. Properties are inferred from structural analogs like 3-thiophenecarboxaldehyde and tert-butyl-containing heterocycles (e.g., oxazolidine derivatives in ) .
  • Reactivity Studies : highlights the role of substituents in dictating reaction outcomes. For instance, tert-butyl groups in pyrazolo-pyrimidine systems require optimized conditions (e.g., elevated temperatures or excess reagents) to achieve acceptable yields .

Biological Activity

5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde, also known by its CAS number 166591-31-7, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant studies that highlight its pharmacological effects.

The biological activity of 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde is attributed to its ability to interact with various biological targets. The aldehyde group can participate in nucleophilic addition reactions with biological molecules, influencing their activity. Additionally, the lipophilicity imparted by the tert-butyl group enhances membrane permeability, facilitating interaction with cellular targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is crucial for combating oxidative stress and preventing cellular damage. For instance, studies have shown that thiophene derivatives can scavenge free radicals effectively, which may also apply to 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde.

Antimicrobial Activity

A study examining various thiophene derivatives demonstrated promising antimicrobial effects against a range of bacterial strains. While specific data for 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde is limited, the structural similarity to other bioactive thiophene compounds suggests potential antimicrobial properties.

Study on Antitumor Activity

In a related study involving thiophene derivatives, researchers evaluated the cytotoxic effects against human cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde are sparse, the results from structurally related compounds provide a basis for further investigation into its antitumor potential.

CompoundIC50 (µM)Mechanism of Action
4'-(3-thiophenecarboxaldehyde)-2,2':6',2"-terpyridine0.35 - 12.09Induces apoptosis via mitochondrial dysfunction
5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehydeTBDTBD

Q & A

Q. What are the common synthetic routes for preparing 5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde, and what experimental parameters influence yield?

The synthesis typically involves functionalization of the thiophene core. A multi-step approach is often employed:

  • Step 1 : Introduction of the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Step 2 : Formylation at the 3-position using Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C to avoid over-oxidation.
  • Key parameters : Solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of alkylating agents, and reaction temperature. For example, excessive heating during formylation can lead to side products like sulfoxides or sulfones .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in elemental analysis resolved?

  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M⁺] at m/z 475.0936 in related thiophene derivatives) .
  • Elemental analysis : Small discrepancies between calculated and observed values (e.g., C: 73.34% vs. 73.39%) may arise from hygroscopicity or incomplete combustion. Drying samples under vacuum (<1 mmHg) for 24 hours improves accuracy .
  • ¹H/¹³C NMR : Solvent selection (e.g., CDCl₃ vs. DMSO-d₆) affects resolution of thiophene proton signals due to ring-current effects .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence regioselective functionalization of the thiophene ring?

The bulky tert-butyl group at the 5-position directs electrophilic substitution to the less hindered 3-position. Experimental evidence includes:

  • Competitive reactions : In halogenation (e.g., Br₂/FeBr₃), bromination occurs exclusively at the 3-position, confirmed by X-ray crystallography in analogous compounds .
  • Computational studies : Density Functional Theory (DFT) calculations show reduced electron density at the 3-position due to steric shielding, favoring electrophilic attack .

Q. What methodological challenges arise in studying the aldehyde’s reactivity in cross-coupling reactions, and how are they addressed?

  • Challenge 1 : Aldehyde deactivation via oxidation. Solutions include using inert atmospheres (N₂/Ar) and low-temperature conditions (–20°C) during Suzuki-Miyaura coupling .
  • Challenge 2 : Competing side reactions (e.g., aldol condensation). Adding molecular sieves (3Å) to absorb water suppresses undesired pathways .
  • Example : Palladium-catalyzed coupling with aryl boronic acids requires precise ligand selection (e.g., SPhos vs. XPhos) to avoid catalyst poisoning by sulfur .

Q. How can contradictions in spectroscopic data for derivatives of this compound be systematically analyzed?

  • Case study : Discrepancies in FT-IR carbonyl stretches (1680–1720 cm⁻¹) may arise from solvent polarity or hydrogen bonding. For example:

    SolventC=O Stretch (cm⁻¹)
    CHCl₃1705
    DMSO1680
  • Resolution : Solvent-free techniques (e.g., solid-state IR) or computational simulations (e.g., Gaussian) validate experimental observations .

Q. What strategies optimize the compound’s stability in biological assays, given its susceptibility to thiophene ring oxidation?

  • Stabilization methods :
    • Chelation : Adding EDTA (1 mM) to buffer solutions mitigates metal-catalyzed oxidation .
    • Cryopreservation : Storing stock solutions in anhydrous DMSO at –80°C reduces degradation over 6 months .
  • Monitoring : LC-MS tracking of sulfoxide/sulfone byproducts quantifies degradation rates under varying pH (4–9) .

Methodological Tables

Q. Table 1. Elemental Analysis Comparison for a Related Thiophene Derivative

ElementCalculated (%)Observed (%)Deviation
C73.3973.34–0.05
H3.823.80–0.02
N5.905.87–0.03
S13.5113.47–0.04

Q. Table 2. Solvent Effects on Aldehyde Reactivity

SolventDielectric ConstantReaction Rate (k, s⁻¹)
DMF36.70.45
THF7.50.12
Toluene2.40.03

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde
Reactant of Route 2
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5-(1,1-Dimethylethyl)-3-thiophenecarboxaldehyde

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